REACTION_CXSMILES
|
[F-:1].[K+].I([C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:9]([NH:11][CH2:12][C:13]([O-:15])=[O:14])=[O:10])(=O)=O.[K+].C1OCCOCCOCCOCCOCCOC1>CS(C)=O>[F:1][C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:9]([NH:11][CH2:12][C:13]([OH:15])=[O:14])=[O:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
intermediate 9
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)C=1C=C(C(=O)NCC(=O)[O-])C=CC1[N+](=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100-110° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)NCC(=O)O)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |